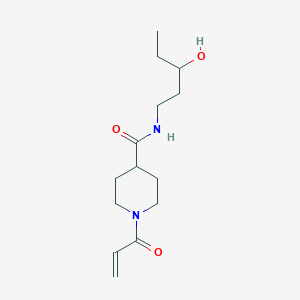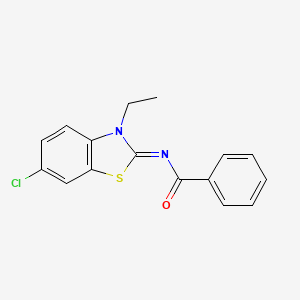![molecular formula C24H19N3O4 B2844112 methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate CAS No. 959489-24-8](/img/structure/B2844112.png)
methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate” is a chemical compound. It is part of the quinazolinone family . Quinazolinones are a class of organic compounds with a quinazoline core structure, which itself consists of a benzene ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazolinones has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Varieties of 2-aryl (heteroaryl) quinazolin-4 (3 H )-one, 2-phenyl-pyrido [2,3- d ]pyrimidin-4 (3 H )-one and 3-phenyl-2 H -1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate:
Anticancer Activity
Methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate: has shown potential as an anticancer agent. The quinazoline moiety is known for its ability to inhibit various tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival. This compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the quinazoline structure enhances its ability to disrupt microbial cell walls and inhibit essential enzymes, making it effective in treating infections .
Anti-inflammatory Effects
Research has indicated that methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like COX-2, which are involved in the inflammatory response. This makes it useful in managing conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
The compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, as well as in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Material Science
Beyond biological applications, this compound is also explored in material science. Its unique chemical properties make it suitable for the synthesis of novel polymers and nanomaterials. These materials can have applications in electronics, coatings, and as catalysts in various chemical reactions.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Propriétés
IUPAC Name |
methyl 4-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-31-23(29)17-11-13-18(14-12-17)25-21(28)15-27-20-10-6-5-9-19(20)22(26-24(27)30)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQFEBCOOSMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)


![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)

![N-(2-Methylphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2844039.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide](/img/structure/B2844042.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2844044.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2844045.png)
![5-Chloro-2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2844048.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2844050.png)
